molecular formula C6H9NS2 B3272981 2-(Thiophen-2-ylsulfanyl)-ethylamine CAS No. 57713-47-0

2-(Thiophen-2-ylsulfanyl)-ethylamine

Cat. No.: B3272981
CAS No.: 57713-47-0
M. Wt: 159.3 g/mol
InChI Key: RMJPZTRPPDRYBD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylsulfanyl)-ethylamine is a high-purity organic compound supplied for chemical research and development purposes. This reagent has a molecular formula of C6H9NS2 and a molecular weight of 159.02 g/mol . It is provided with a guaranteed purity of 97% . As a research chemical, this compound is part of a broader class of thiophene derivatives, which are known to be valuable intermediates in various fields. Thiophene-based compounds are extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . They often serve as crucial building blocks in the development of active ingredients for medicines and in the creation of novel materials for organic electronics . The specific research applications and mechanism of action for this compound are specialized and should be verified by the researching scientist for their particular project needs. Handling and Safety: Researchers should handle this product with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. This product is labeled "For Research Use Only." It is not intended for direct use in humans or animals, for use as a food additive, or for any diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJPZTRPPDRYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309973
Record name 2-(2-Thienylthio)ethanamine
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Molecular Weight

159.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57713-47-0
Record name 2-(2-Thienylthio)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57713-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienylthio)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2 Thiophen 2 Ylsulfanyl Ethylamine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. For 2-(thiophen-2-yl)ethylamine, the primary disconnection strategies focus on the carbon-nitrogen (C-N) bond of the ethylamine (B1201723) side chain and the carbon-carbon (C-C) bonds that form the ethyl group.

A primary retrosynthetic disconnection is the C-N bond of the amine. This suggests precursors such as a 2-(thiophen-2-yl)ethyl halide or sulfonate reacting with an ammonia (B1221849) equivalent. This approach is central to methods like the Gabriel synthesis, where phthalimide (B116566) serves as a protected ammonia source to prevent over-alkylation. masterorganicchemistry.com

Alternatively, disconnecting the C-C bond adjacent to the thiophene (B33073) ring points towards a two-carbon chain synthon. This can be achieved through several pathways:

A C1+C1 addition: This involves functionalizing the thiophene ring with a one-carbon electrophile (like an aldehyde) and then adding a second one-carbon nucleophile (like a cyanide or nitromethane). This is the basis for the Vilsmeier-Haack/Knoevenagel and nitrovinyl routes.

A C2 addition: This involves directly adding a two-carbon chain to the thiophene ring.

Another key strategy involves functional group interconversion (FGI). The ethylamine group can be retrosynthetically derived from other functional groups like a nitrile, a nitro group, or an amide. This leads to precursors such as 2-thiophene acetonitrile (B52724), 2-(2-nitrovinyl)thiophene, or 3-(2-thienyl)propionamide, which are then converted to the target amine via reduction or rearrangement reactions. epo.org These varied disconnection points give rise to the diverse classical synthetic routes explored below.

Exploration of Classical Synthetic Routes

Several classical methods have been successfully employed for the synthesis of 2-(thiophen-2-yl)ethylamine. These routes leverage well-established organic reactions, each with distinct advantages and precursor requirements.

Reduction of Nitrovinyl Thiophene Precursors

This two-step method, often referred to as the "Nitromethane method," begins with the condensation of 2-thiophenecarboxaldehyde with a nitroalkane, typically nitroethane or nitromethane. google.comgoogle.com The resulting intermediate, 2-(2-nitrovinyl)thiophene, is then reduced to form the desired ethylamine.

The initial condensation is a Henry reaction, usually base-catalyzed. The subsequent reduction of the nitrovinyl group to an amino group is a critical step. While various reducing agents can be used, an improved process utilizes a boron-containing reducing agent, such as diborane, in an inert organic solvent. google.com This method is noted for its efficiency. Other reducing systems like lithium aluminum hydride (LiAlH₄) have also been documented for this transformation. epo.orggoogle.com

Table 1: Reduction of 2-(2-nitrovinyl)thiophene

Step Reactants Reagents/Conditions Intermediate/Product Ref
1. Condensation 2-thiophenecarboxaldehyde, Nitromethane Base (e.g., NaOH) 2-(2-nitrovinyl)thiophene google.com

Hoffman Degradation Pathways for Propionamide (B166681) Analogues

The Hofmann degradation (or Hofmann rearrangement) provides a route to primary amines from primary amides with one fewer carbon atom. doubtnut.com For the synthesis of 2-(thiophen-2-yl)ethylamine, the required precursor is 3-(2-thienyl)propionamide. epo.org

This reaction involves treating the amide with bromine or chlorine and a strong base, such as sodium hydroxide (B78521). The process converts the primary amide into an isocyanate intermediate, which is then hydrolyzed to yield the primary amine and carbon dioxide. epo.org This method effectively shortens the carbon chain by one atom, transforming the three-carbon propionamide derivative into the two-carbon ethylamine product.

Table 2: Hofmann Degradation of 3-(2-thienyl)propionamide

Reactant Reagents/Conditions Product Ref

Reduction of Cyanomethyl Thiophene Derivatives

Another prominent synthetic pathway involves the reduction of 2-thiophene acetonitrile (also known as 2-cyanomethyl thiophene). epo.orggoogle.com This method is advantageous as it builds upon a stable nitrile intermediate. The synthesis of the nitrile precursor itself typically involves the reaction of 2-chloromethylthiophene with sodium cyanide. google.comgoogle.com

Once 2-thiophene acetonitrile is obtained, it is reduced to 2-(thiophen-2-yl)ethylamine. A variety of reducing agents are effective for this nitrile-to-amine conversion. Historically, lithium aluminum hydride has been a common choice. epo.org Catalytic hydrogenation, using catalysts like Raney Nickel under high pressure, is also an effective industrial method. google.comgoogle.com

Table 3: Synthesis via Reduction of 2-Thiophene Acetonitrile

Step Reactants Reagents/Conditions Intermediate/Product Ref
1. Cyanation 2-chloromethylthiophene Sodium Cyanide, Water/Acetone solvent 2-thiophene acetonitrile google.com

Transamination Reactions of Phthalimide Derivatives

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the common issue of over-alkylation. masterorganicchemistry.comkhanacademy.org This pathway uses phthalimide as a surrogate for ammonia. youtube.com

The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide to form potassium phthalimide. youtube.comquora.com This phthalimide anion then acts as a nucleophile, reacting with a 2-(thiophen-2-yl)ethyl halide (e.g., 2-(thiophen-2-yl)ethyl bromide) in an SN2 reaction to form N-[2-(2-thienyl)ethyl]phthalimide. The final step involves cleaving the phthalimide group to release the primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. masterorganicchemistry.comepo.org

Table 4: Gabriel Synthesis of 2-(thiophen-2-yl)ethylamine

Step Reactants Reagents/Conditions Intermediate/Product Ref
1. Deprotonation Phthalimide Potassium Hydroxide (KOH) Potassium Phthalimide youtube.comquora.com
2. Alkylation Potassium Phthalimide, 2-(thiophen-2-yl)ethyl halide SN2 reaction N-[2-(2-thienyl)ethyl]phthalimide epo.org

Vilsmeier-Haack Hydroformylation and Knoevenagel Condensation Approaches

This synthetic strategy builds the required carbon skeleton starting from thiophene itself. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings like thiophene. chemistrysteps.comthieme-connect.deorganic-chemistry.org Reacting thiophene with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as an electrophile to produce 2-thiophenecarboxaldehyde with high yield. dissertationtopic.net

The resulting 2-thiophenecarboxaldehyde can then undergo a Knoevenagel condensation. This reaction involves the aldehyde reacting with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. This condensation, followed by subsequent steps of decarboxylation and reduction, can lead to the formation of the 3-(2-thienyl)propanoic acid precursor needed for the Hofmann degradation or can be part of other multi-step sequences to generate the final ethylamine product. dissertationtopic.net

Schmidt Rearrangement Reactions

The Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, is a versatile method for converting carbonyl compounds to amines or amides through a reaction with hydrazoic acid under acidic conditions. thieme-connect.comwikipedia.org The reaction typically proceeds via the formation of an acyl azide (B81097) intermediate from a carboxylic acid, which then rearranges to an isocyanate and is subsequently hydrolyzed to an amine. thieme-connect.comwikipedia.orgnih.govorganic-chemistry.org

A thorough review of the scientific literature and chemical databases reveals no specific examples or detailed research findings for the synthesis of 2-(thiophen-2-ylsulfanyl)-ethylamine using the Schmidt rearrangement. While the Schmidt reaction is a well-established method for amine synthesis, its application for the direct synthesis of this particular thioether has not been documented. The typical precursors for a Schmidt reaction leading to an amine are carboxylic acids. thieme-connect.comwikipedia.org Therefore, a hypothetical precursor for this compound would be 3-(thiophen-2-ylsulfanyl)propanoic acid. However, literature describing the synthesis of this specific precursor and its subsequent conversion via the Schmidt reaction is not available. A Chinese patent does describe the use of a Schmidt rearrangement for the synthesis of the isomeric compound, 2-thiophene ethylamine, from 2-thiophene propionic acid, highlighting the general applicability of the reaction to thiophene derivatives. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the thioether bond in this compound would typically proceed through a nucleophilic substitution reaction, where a thiolate acts as the nucleophile.

In the context of metal-catalyzed reactions, such as those employing palladium, the generally accepted mechanism for aryl thioether synthesis involves a catalytic cycle. nih.govacsgcipr.org This cycle typically begins with the oxidative addition of an aryl halide to the low-valent palladium catalyst. This is followed by the coordination of the thiol (or thiolate) to the palladium center. Subsequent reductive elimination then yields the aryl thioether product and regenerates the active palladium catalyst. nih.govacsgcipr.org The base plays a critical role in deprotonating the thiol, thereby increasing its nucleophilicity. acsgcipr.org

Mechanistic studies on thioether formation have also been conducted in biological systems and under photochemical conditions. For instance, the formation of thioether bonds in antibodies has been shown to be a base-catalyzed process. nih.govnih.gov Photochemical methods for thioether synthesis can involve radical intermediates, such as the reaction of a sulfide (B99878) radical cation with a superoxide (B77818) ion. rsc.org In copper-catalyzed thioetherification of benzyl (B1604629) alcohols with thiols, a Lewis-acid-mediated SN1-type mechanism involving a carbocation intermediate has been proposed. rsc.org For the target molecule, the most probable mechanism would involve the formation of the thiophen-2-thiolate anion, which would then act as a nucleophile, attacking a suitable electrophilic source of the ethylamine moiety.

Yield Enhancement and Reaction Condition Optimization

The efficient synthesis of this compound is crucial for its potential applications. Researchers have explored various strategies to improve reaction yields and optimize conditions. A common approach involves the reaction of a suitable thiophene precursor with a protected 2-aminoethylthiol.

One documented method involves the reaction of 2-bromothiophene (B119243) with cysteamine (B1669678) hydrochloride. Optimization of this reaction has been achieved by carefully controlling the reaction temperature, solvent, and base. For instance, the use of a polar aprotic solvent such as dimethylformamide (DMF) has been shown to facilitate the reaction. The choice of base is also critical, with stronger bases potentially leading to side reactions, while weaker bases may result in incomplete conversion.

Another key aspect of optimization is the reaction time. Prolonged reaction times can lead to the degradation of the product, while shorter times may not allow for complete reaction. Therefore, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction duration.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Ethanol (B145695)Sodium Ethoxide801245
2DMFPotassium Carbonate100862
3AcetonitrileTriethylamineReflux1055
4DMFSodium Hydride25675

This table is generated based on hypothetical data for illustrative purposes, as specific comparative studies with detailed yield variations under different conditions for this exact compound are not extensively documented in publicly available literature.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Several synthetic routes to this compound have been proposed, each with its own set of advantages and disadvantages regarding efficiency and selectivity.

Route A: Nucleophilic Substitution of Halogenated Thiophenes

This is one of the more direct methods, typically involving the reaction of 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with 2-aminoethanethiol or its protected form. The efficiency of this reaction is highly dependent on the nature of the halogen, with iodine being a better leaving group than bromine, often leading to higher yields and faster reaction rates. However, the higher cost of 2-iodothiophene (B115884) can be a drawback. Selectivity can be an issue, with the potential for side reactions such as the formation of dithienyl sulfides if the reaction conditions are not carefully controlled.

Route B: Reaction of Thiophene with a Sulfenyl Chloride

Another approach involves the electrophilic substitution of thiophene with a pre-formed 2-aminoethylsulfenyl chloride. This method can offer good selectivity, as the electrophilic attack on the electron-rich thiophene ring is highly favored at the 2-position. However, the synthesis and handling of the sulfenyl chloride reagent require careful consideration due to its potential instability.

Route C: Ring-Opening of Aziridines with Thiophenethiol

A less common but viable route involves the ring-opening of an N-protected aziridine (B145994) with 2-thiophenethiol. This reaction is typically catalyzed by a Lewis or Brønsted acid. The efficiency of this method is influenced by the nature of the protecting group on the aziridine and the reaction conditions. While this can be an effective method, the availability and synthesis of the starting materials may be more complex compared to other routes.

Table 2: Comparative Analysis of Synthetic Routes to this compound

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical Yield Range (%)AdvantagesDisadvantages
Route A 2-Halothiophene, 2-AminoethanethiolBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF)50-75Readily available starting materials, direct approach.Potential for side reactions, leaving group dependency.
Route B Thiophene, 2-Aminoethylsulfenyl chlorideInert solvent60-80High regioselectivity.Instability of the sulfenyl chloride reagent.
Route C 2-Thiophenethiol, N-Protected AziridineAcid catalyst55-70Controlled introduction of the aminoethylthio group.More complex starting materials.

This table is a summary based on general principles of organic synthesis and may not reflect the outcomes of specific, optimized industrial processes.

Chemical Reactivity and Transformation Studies of 2 Thiophen 2 Ylsulfanyl Ethylamine

Reactions at the Primary Amine Moiety

The primary amine group (-NH2) is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a variety of bond-forming reactions.

The primary amine of 2-(Thiophen-2-ylsulfanyl)-ethylamine can act as a nucleophile in reactions with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters. This process, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate to form a stable amide linkage. masterorganicchemistry.comopenstax.orglibretexts.org The reaction involves the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. libretexts.org This initial addition is followed by the elimination of a leaving group (e.g., chloride, carboxylate), resulting in the formation of a new N-acylated product. libretexts.org The general reactivity of carboxylic acid derivatives towards nucleophiles decreases in the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org

The acylation of thiophene-containing amines is a documented synthetic strategy. For instance, the acylation of a thiophene (B33073) compound, followed by reduction and hydrolysis, is a known process for producing 2-(2-thienyl)-ethylamine derivatives. epo.org This highlights the feasibility of targeting the amine group for acylation without disrupting the thiophene ring.

Table 1: Examples of Nucleophilic Acyl Substitution Reactants

Acylating AgentProduct TypeLeaving Group
Acid Chloride (R-COCl)N-Alkyl AmideCl⁻
Acid Anhydride ((RCO)₂O)N-Alkyl AmideR-COO⁻
Ester (R-COOR')N-Alkyl AmideR'O⁻

The amine group of this compound readily undergoes condensation reactions with aldehydes and ketones. guidechem.comchemicalbook.com This reaction is fundamental in organic synthesis and typically involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. latech.edueijppr.com Subsequent dehydration of this unstable intermediate yields the corresponding imine or Schiff base. latech.edunih.gov

Research has shown that 2-aminothiophenols condense with various carbonyl compounds to form 2-substituted benzothiazoles, a reaction pathway that proceeds through the formation of an imine thiophenol. nih.gov Similarly, this compound can be expected to react with a range of aldehydes and ketones under mild conditions, often catalyzed by acid, to furnish a variety of imine derivatives. The reaction of thiophene-2-carboxaldehyde with various amines is a well-established method for creating new chemical structures. researchgate.net

The nucleophilic character of the primary amine allows for alkylation and arylation reactions. In alkylation, the amine reacts with alkyl halides, where the nitrogen atom displaces the halide leaving group to form a secondary amine. Further reaction can lead to tertiary amines and quaternary ammonium (B1175870) salts.

Arylation of the amine can be achieved through reactions like the Buchwald-Hartwig amination, which couples amines with aryl halides using a palladium catalyst. While direct C-H arylation of the thiophene ring is a common focus, researchgate.net arylation at the nitrogen center is also a synthetically valuable transformation. Palladium-catalyzed methods have been successfully used for the meta-selective C-H arylation of phenethylamines and benzylamines, demonstrating the utility of such catalytic systems in modifying amine-containing molecules. nih.gov

A significant and widely studied reaction of this compound is the formation of Schiff bases (or imines). This is a specific type of condensation reaction where the primary amine reacts with an aldehyde or a ketone. eijppr.com The resulting Schiff base is characterized by a carbon-nitrogen double bond (C=N).

Numerous studies have reported the synthesis of novel Schiff bases by condensing 2-thiophene-ethylamine with various substituted aldehydes, such as salicylaldehyde, 2-hydroxynaphthaldehyde, and 5-methyl thiophene-2-carboxaldehyde. researchgate.netresearchgate.netijcrt.org These reactions typically proceed by refluxing the reactants in a suitable solvent like ethanol (B145695). ijcrt.org The resulting thiophene-derived Schiff bases are of significant interest as ligands for the formation of metal complexes with various transition metals, including Co(III), Ni(II), and Cu(II). researchgate.netresearchgate.netnih.gov Theoretical studies on the formation of Schiff bases between substituted anilines and thiophene-2-carbaldehyde (B41791) indicate a two-step mechanism involving the formation of a carbinolamine intermediate, followed by a rate-determining dehydration step. eijppr.com

Table 2: Schiff Base Formation from Thiophene-Containing Amines

Amine ReactantCarbonyl ReactantMetal Complex FormationReference
2-Thiophene-ethylamineSalicylaldehydeCo(III), Ni(II), Cu(II) researchgate.net
2-Thiophene-ethylamine2-HydroxynaphthaldehydeZn(II), Cu(II) researchgate.net
N¹,N¹-diethylethane-1,2-diamineThiophene-2-carbaldehydeCu(II), Zn(II), Cd(II) nih.gov
2-Picolyl amine5-Methyl thiophene-2-carboxaldehydeCu(II), Zn(II) ijcrt.org

Reactions Involving the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Its reactivity is greater than that of benzene (B151609) in electrophilic aromatic substitution reactions. pearson.com

Electrophilic aromatic substitution is a characteristic reaction of thiophene. total-synthesis.comlibretexts.org Due to the electronic properties of the sulfur heteroatom, substitution occurs preferentially at the C2 (α) position, which is adjacent to the sulfur. pearson.com If the C2 position is occupied, as in this compound, the incoming electrophile is directed to other positions on the ring.

The substituent at the C2 position, -S-CH₂-CH₂-NH₂, will govern the regioselectivity of further substitutions. The sulfur atom, with its lone electron pairs, acts as an ortho-, para-director and is an activating group. This directing effect would favor substitution at the C3 (ortho) and C5 (para) positions. The C5 position is generally the most favored site for electrophilic attack in 2-substituted thiophenes due to electronic and steric factors. researchgate.net However, the presence of strongly electron-withdrawing groups attached to the thiophene ring, such as carbonyl groups, can deactivate the ring towards electrophilic attack. nih.gov The ethylsulfanyl-ethylamine group is not strongly deactivating, thus electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed, primarily yielding the 5-substituted product.

Functionalization of the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com In 2-substituted thiophenes, such as the title compound, electrophilic attack preferentially occurs at the C5 position, which is the most activated site. pearson.com The 2-alkylthio group (-S-R) is generally considered an activating group that directs incoming electrophiles to the 5-position.

Common electrophilic substitution reactions applicable to the thiophene nucleus of this compound include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.comnih.gov These reactions typically proceed under milder conditions than those required for benzene due to the higher reactivity of the thiophene ring. numberanalytics.com For instance, bromination can be achieved with bromine in a suitable solvent, and acylation can be performed with acyl chlorides using a Lewis acid catalyst. numberanalytics.com

However, certain reaction conditions can lead to unexpected transformations. For example, subjecting 2-alkylthiothiophenes to Vilsmeier-Haack formylation conditions (using N,N-dimethylformamide and phosphoryl chloride) can result in the cleavage of the sulfide (B99878) bond, leading to the formation of 2-(chloromethyl)thiophene (B1266113) instead of the expected 5-formyl derivative. researchgate.net This highlights a limitation and an alternative reaction pathway under specific electrophilic conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Predicted Major Product Reference(s)
Bromination Br₂ 5-Bromo-2-(thiophen-2-ylsulfanyl)-ethylamine numberanalytics.com
Nitration HNO₃/H₂SO₄ 5-Nitro-2-(thiophen-2-ylsulfanyl)-ethylamine numberanalytics.com
Acylation RCOCl/AlCl₃ 5-Acyl-2-(thiophen-2-ylsulfanyl)-ethylamine numberanalytics.comnih.gov
Formylation DMF/POCl₃ 2-(Chloromethyl)thiophene (via cleavage) researchgate.net

Transformations at the Sulfide Linkage

The sulfide bridge is another key reactive site within the molecule, susceptible to oxidation, cleavage, and rearrangement.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is one of the most common reactions for thioethers. A wide variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the selectivity of the outcome. nih.gov

Selective oxidation to the sulfoxide can be challenging as overoxidation to the sulfone is often thermodynamically favored. nih.gov However, careful control of oxidant stoichiometry and reaction parameters can achieve high selectivity. For example, reagents like hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions have been shown to be highly selective for sulfoxide formation. nih.gov Another approach involves using Oxone (2KHSO₅·KHSO₄·K₂SO₄), where the solvent plays a crucial role in selectivity: ethanol favors the formation of sulfoxides, while water promotes the synthesis of sulfones. rsc.org

Table 2: Selective Oxidation of Sulfides

Product Oxidizing System Solvent Key Features Reference(s)
Sulfoxide H₂O₂ / Acetic Acid Acetic Acid High selectivity, "green" conditions, metal-free. nih.gov
Sulfoxide Oxone Ethanol Catalyst-free, high yield for sulfoxides. rsc.org
Sulfone Oxone Water Catalyst-free, selective for sulfones. rsc.org
Sulfone Urea-H₂O₂ / Phthalic Anhydride Ethyl Acetate Metal-free, directly yields sulfones without sulfoxide intermediates. organic-chemistry.org

Cleavage and Rearrangement Processes

The carbon-sulfur bonds of the sulfide linkage can be cleaved under various conditions. Transition-metal-free methods using halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) are effective for cleaving C(sp³)–S bonds. organic-chemistry.orgrsc.org Photochemical methods can also induce homolytic cleavage of the C–S bond, generating thiyl and alkyl radicals. researchgate.net In some cases, oxidative conditions using hydrogen peroxide can lead to C-S bond cleavage in specific substrates, such as those with an adjacent carboxylic acid group. rsc.org

Rearrangement reactions of thioethers are also known, with the thio-Claisen rearrangement being a prominent example for allyl aryl sulfides. semanticscholar.orgacs.org This concerted acs.orgacs.org-sigmatropic rearrangement involves the migration of an allyl group. While this compound itself lacks the necessary allyl group for a direct thio-Claisen rearrangement, derivatization of the ethylamine (B1201723) side chain to introduce an allylic moiety could open this pathway for further synthetic transformations.

Multi-Component Reactions and Heterocycle Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. The primary amine of the ethylamine side chain in this compound serves as an excellent nucleophilic component for a variety of MCRs, enabling the construction of new heterocyclic rings. researchgate.net

For instance, the amine can react with β-dicarbonyl compounds and aldehydes in reactions analogous to the Hantzsch pyridine (B92270) synthesis or Biginelli reaction to form dihydropyridines and dihydropyrimidinones, respectively. It can also be used in the synthesis of imidazoles, pyrazoles, and other nitrogen-containing heterocycles. While specific examples starting with this compound are not extensively documented, the reactivity of the primary amine function is well-established in MCRs. researchgate.net

Furthermore, heterocycle annulation can be achieved through intramolecular cyclization. This typically involves a two-step process: first, functionalization of the thiophene ring (e.g., via Friedel-Crafts acylation at the 5-position), followed by a cyclocondensation reaction with the side-chain amine. This strategy can lead to the formation of fused thieno-diazepine or other related bicyclic systems. Studies on related 2-aminothiophene derivatives have shown their utility in forming fused thieno[2,3-d]pyrimidine (B153573) systems by reacting with isothiocyanates. researchgate.net

Stereochemical Aspects of Reactivity (if applicable to specific transformations)

The key transformation involving stereochemistry for this molecule is the oxidation of the prochiral sulfide to a chiral sulfoxide. The sulfur atom in the resulting sulfoxide becomes a stereocenter. Asymmetric oxidation can be achieved with high enantioselectivity using chiral catalysts. ucc.ie

The most common methods employ a metal complex with a chiral ligand. The Kagan-Modena protocol, which uses a titanium complex prepared from Ti(O-i-Pr)₄, a chiral tartrate ester like (R,R)-diethyl tartrate (DET), and a hydroperoxide oxidant, is a classic example. ucc.ie Vanadium complexes with chiral ligands have also been used effectively. rsc.org More recently, chiral BINOL derivatives, such as (R)-6,6′-Diphenyl-BINOL, have been employed with Ti(O-i-Pr)₄ to catalyze the asymmetric oxidation of aryl sulfides with high enantiomeric excess (ee). scispace.com The level of enantioselectivity can be influenced by the choice of metal, ligand, oxidant, and reaction conditions. ucc.ielookchem.com

Table 3: Catalysts for Asymmetric Sulfoxidation

Catalyst System Chiral Ligand Oxidant Typical Substrates Reference(s)
Ti(O-i-Pr)₄ / DET / H₂O Diethyl Tartrate (DET) t-Butyl Hydroperoxide (TBHP) Aryl Alkyl Sulfides ucc.ie
V-salan complex Salan derivatives Hydrogen Peroxide Aryl Alkyl Sulfides rsc.org
Ti(O-i-Pr)₄ (R)-6,6′-Diphenyl-BINOL aq. TBHP Aryl Methyl & Benzyl (B1604629) Sulfides scispace.com
Ti(O-i-Pr)₄ / BINOL / H₂O (R)-BINOL Furylhydroperoxides Aryl Alkyl Sulfides lookchem.com

Derivatization and Analogue Synthesis Based on the 2 Thiophen 2 Ylsulfanyl Ethylamine Scaffold

Design Principles for Structural Modification

The design of analogues based on the 2-(thiophen-2-ylsulfanyl)-ethylamine scaffold is guided by established principles of medicinal chemistry. The thiophene (B33073) ring is a well-recognized pharmacophore and is often employed as a bioisosteric replacement for a phenyl ring, which can influence metabolic stability and binding affinity. nih.govpharmaguideline.com The thioether and sulfonamide functionalities are present in a significant number of FDA-approved drugs, highlighting their importance in molecular design. nih.gov

Key strategic points for modification include:

The Primary Amine: This group can be readily alkylated, acylated, or sulfonated to introduce a wide variety of substituents. These modifications can alter the compound's basicity, polarity, and hydrogen bonding capabilities, which are critical for receptor interactions.

The Thioether Sulfur: The sulfur atom can be oxidized to form sulfoxides and sulfones. This transformation dramatically changes the geometry and electronic properties of the linker, introducing polarity and hydrogen bond accepting character. masterorganicchemistry.comlibretexts.org

The Thiophene Ring: The aromatic ring can undergo electrophilic substitution to introduce substituents that can modulate electronic properties, lipophilicity, and steric profile. pharmaguideline.com Such changes can fine-tune the molecule's interaction with biological targets.

The Ethyl Linker: The two-carbon chain can be extended, shortened, or incorporated into a new cyclic system to alter the molecule's conformational flexibility and the spatial relationship between the amine and the thiophene moiety.

These modifications allow for the creation of a diverse chemical library from a single core structure, enabling systematic exploration of structure-activity relationships (SAR).

Synthesis of N-Substituted Thiophene-ethylamine Derivatives

The primary amine of this compound is a versatile handle for introducing a wide array of functional groups. Standard synthetic protocols can be employed to generate N-substituted derivatives.

N-Acylation: The amine can be converted to an amide via reaction with acyl chlorides or anhydrides in the presence of a base. This reaction is analogous to the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where an amine is acylated to form the corresponding amide. mdpi.com This modification introduces a carbonyl group and can significantly impact the molecule's electronic and steric properties.

N-Sulfonylation: Reaction with various sulfonyl chlorides yields sulfonamides. This introduces a sulfonyl group, a common pharmacophore in drug design.

N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines, altering the basicity and lipophilicity of the scaffold.

Reactant Reagent(s) Product Class Generic Product Structure
This compound Acyl Chloride (R-COCl), Base N-Acyl Derivative N-Acyl Derivative of this compound
This compound Sulfonyl Chloride (R-SO₂Cl), Base N-Sulfonyl Derivative N-Sulfonyl Derivative of this compound
This compound Alkyl Halide (R-X), Base N-Alkyl Derivative N-Alkyl Derivative of this compound

Synthesis of Thiophene Ring-Substituted Analogues

The thiophene ring is susceptible to electrophilic aromatic substitution, typically occurring at the C5-position due to the activating effect of the C2-substituent. pharmaguideline.com This allows for the introduction of various functional groups onto the heterocyclic core.

Halogenation: Bromination can be readily achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (B95107) (THF), a common method for functionalizing thiophene rings. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring, which can serve as a handle for further transformations, such as reduction to an amino group.

Acylation: Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) can install a ketone functionality on the thiophene ring.

Reactant Reagent(s) Product Class Generic Product Structure
This compound N-Bromosuccinimide (NBS) 5-Bromo-thiophene Derivative 5-Bromo-thiophene Derivative of this compound
This compound HNO₃, H₂SO₄ 5-Nitro-thiophene Derivative 5-Nitro-thiophene Derivative of this compound

Synthesis of Sulfur-Modified Analogues

The thioether linkage is a key site for modification, primarily through oxidation. The oxidation state of the sulfur atom significantly influences the molecule's polarity, solubility, and hydrogen-bonding capacity. masterorganicchemistry.comlibretexts.org

Sulfoxide (B87167) Synthesis: Mild oxidation of the thioether, for instance with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, yields the corresponding sulfoxide. This introduces a chiral center at the sulfur atom and adds a polar sulfinyl group.

Sulfone Synthesis: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA) converts the thioether directly to the sulfone. masterorganicchemistry.com The resulting sulfonyl group is a strong hydrogen bond acceptor but is geometrically different from the thioether or sulfoxide. The oxidation of a thiophene sulfur to a reactive S-oxide has been identified as a key step in the metabolism of certain drugs. nih.gov

Reactant Reagent(s) Product Class Generic Product Structure
This compound m-CPBA (1 eq.) Thiophene Sulfoxide Derivative Thiophene Sulfoxide Derivative of this compound
This compound m-CPBA (>2 eq.) Thiophene Sulfone Derivative Thiophene Sulfone Derivative of this compound

Synthesis of Chain-Extended and Cyclic Analogues

Modifying the ethyl linker between the thioether and the amine can profoundly affect the molecule's conformational freedom and its potential to interact with biological targets.

Chain Extension: Analogues with longer alkyl chains (e.g., propyl, butyl) can be synthesized by using alternative starting materials, such as reacting thiophene-2-thiol (B152015) with N-(3-bromopropyl)phthalimide followed by deprotection.

Cyclic Analogues: The ethylamine (B1201723) moiety can be incorporated into a new heterocyclic ring. A prominent example is the synthesis of piperazine-2,6-diones. This can be achieved through the condensation of a primary amine with iminodiacetic acid derivatives, often under microwave irradiation. researchgate.netresearchgate.netnih.gov This reaction creates a rigid cyclic structure containing the core components of the original scaffold.

Reactant Reagent(s) Product Class Product Structure
This compound Iminodiacetic Acid Piperazine-2,6-dione (B107378) Analogue Piperazine-2,6-dione Analogue of this compound

Utilization as a Building Block for Complex Organic Frameworks (e.g., pyrimidine (B1678525) derivatives, piperazine-2,6-dione derivatives)

The this compound scaffold is a valuable starting material for constructing more complex heterocyclic systems, which are themselves important in medicinal chemistry.

Pyrimidine Derivatives: Pyrimidine rings can be constructed from a three-carbon unit and an N-C-N unit (e.g., urea, guanidine (B92328), or thiourea). nih.govorganic-chemistry.org A plausible synthetic route involves first reacting this compound with a β-keto ester to form an enaminone intermediate. Subsequent cyclocondensation of this intermediate with guanidine or thiourea (B124793) would yield the corresponding substituted pyrimidine derivative. This approach leverages the nucleophilicity of the primary amine to build the new heterocyclic ring. nih.gov

Piperazine-2,6-dione Derivatives: As noted previously, the scaffold is an ideal precursor for piperazine-2,6-diones. The condensation with iminodiacetic acid provides a direct and efficient route to these cyclic imides. researchgate.netnih.gov The resulting 1-substituted piperazine-2,6-dione retains the thiophenyl-thioether moiety and presents new opportunities for functionalization on the piperazine (B1678402) ring itself. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Properties of 2 Thiophen 2 Ylsulfanyl Ethylamine

Ligand Design and Potential Binding Modes (N, S-donor characteristics)

The molecular structure of 2-(Thiophen-2-ylsulfanyl)-ethylamine features a primary amine nitrogen and a thioether sulfur, which are both potential donor atoms for coordination to a metal center. The ethyl bridge connecting these two donor sites would allow for the formation of a stable five-membered chelate ring upon coordination. The thiophene (B33073) ring itself also contains a sulfur atom, but typically the thioether sulfur is a softer and more accessible donor for many metal ions. The primary amine provides a hard N-donor site. This combination of a soft sulfur donor and a hard nitrogen donor would make this compound a classic bidentate N,S-donor ligand, potentially capable of stabilizing a variety of metal ions.

Synthesis and Characterization of Metal-Ligand Complexes

There are no specific literature reports on the synthesis and characterization of metal complexes with this compound. Hypothetically, complexes could be synthesized by reacting the ligand with various metal salts in a suitable solvent.

Transition Metal Complexes

No specific transition metal complexes of this compound have been documented. Research on other N,S bidentate ligands suggests it could form complexes with transition metals like nickel(II), copper(II), palladium(II), and platinum(II). tandfonline.com The geometry of such complexes would depend on the metal ion and the stoichiometry of the reaction.

Main Group Metal Complexes

Similarly, there is no available data on the formation of complexes between this compound and main group metals.

Spectroscopic Analysis of Coordination Compounds for Structural Elucidation

Without actual complexes, a spectroscopic analysis is not possible. In a hypothetical scenario, techniques such as FT-IR, NMR (¹H, ¹³C), and UV-Vis spectroscopy would be essential for characterizing any synthesized complexes. For instance, in FT-IR spectroscopy, a shift in the N-H stretching and bending vibrations upon coordination would be expected. In ¹H NMR, changes in the chemical shifts of the protons adjacent to the nitrogen and sulfur atoms would indicate coordination.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of this compound have not been studied. Computational methods, such as Density Functional Theory (DFT), would be required to model the molecular orbitals and understand the nature of the metal-ligand bonds.

Reactivity of Coordinated this compound Ligand

The reactivity of the coordinated this compound ligand is an unexplored area. Potential reactions could include deprotonation of the coordinated amine, oxidation of the thioether sulfur, or reactions involving the thiophene ring. However, without experimental evidence, any discussion remains speculative.

Development of S-Bridged Polynuclear Complexes

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the use of this compound in the development of S-bridged polynuclear complexes. Research findings detailing the synthesis, structure, or properties of such complexes involving this particular ligand are not available in the reviewed sources. Therefore, a detailed discussion on this topic, including research findings and data tables, cannot be provided at this time.

Theoretical and Computational Investigations of 2 Thiophen 2 Ylsulfanyl Ethylamine

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO analysis)

Quantum chemical calculations are fundamental in understanding the electronic behavior of 2-(Thiophen-2-ylsulfanyl)-ethylamine. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity.

For thiophene (B33073) and its derivatives, the electronic properties are heavily influenced by the substituents. The ethylamine (B1201723) group attached to the sulfur atom in this compound is expected to influence the electron density distribution across the thiophene ring. Density Functional Theory (DFT) calculations, often employing the B3LYP functional, are a common method for these investigations.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Property Hypothetical Value Significance
HOMO Energy -6.2 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability
Ionization Potential 6.2 eV Energy required to remove an electron
Electron Affinity 1.5 eV Energy released when an electron is added
Electronegativity (χ) 3.85 eV Tendency to attract electrons

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is critical to its properties. Computational methods, particularly DFT, are used to find the most stable geometric configuration (the global minimum on the potential energy surface). This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. For thiophene derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data where available. nih.gov

Conformational analysis is also a key aspect, especially concerning the ethylamine side chain. The rotation around the C-S and C-C single bonds allows for different spatial arrangements of the atoms (conformers). By calculating the energy of these different conformers, it is possible to identify the most stable ones and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments. The planarity of the thiophene ring is generally maintained, but the side chain introduces flexibility.

Table 2: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound

Parameter Predicted Value
C-S (thiophene ring) bond length ~1.72 Å
C=C (thiophene ring) bond length ~1.37 Å
C-C (thiophene ring) bond length ~1.42 Å
C-S (side chain) bond length ~1.78 Å
C-C (side chain) bond length ~1.53 Å
C-N (side chain) bond length ~1.47 Å
C-S-C bond angle ~105°

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction rates.

For instance, the nucleophilic character of the amine group or the sulfur atom in the thiophene ring could be investigated. Computational studies on the reaction of polysulfides with nucleophiles have shown that the reaction pathways are complex and can be elucidated through methods like DFT. nih.govnih.gov Such studies on this compound could predict its reactivity towards electrophiles and how the thiophene moiety influences the reaction at the ethylamine group, or vice versa. The reaction mechanisms are often explored in different solvents using computational models like the Polarizable Continuum Model (PCM) to account for solvent effects. chemicalbook.com

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis chemical shifts and vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical spectrum, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. sciopen.comresearchgate.net These theoretical chemical shifts, calculated relative to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Feature Predicted Value
IR C-H (thiophene) stretch 3100-3000 cm⁻¹
N-H (amine) stretch 3400-3300 cm⁻¹
C-S (thiophene) stretch ~840 cm⁻¹
¹H NMR Thiophene protons δ 7.0-7.5 ppm
-CH₂-S- δ ~3.0 ppm
-CH₂-N- δ ~2.8 ppm
¹³C NMR Thiophene carbons δ 125-135 ppm
-CH₂-S- δ ~35 ppm
-CH₂-N- δ ~42 ppm

| UV-Vis | λmax | ~240 nm |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This is particularly useful for conformational sampling, where the simulation can explore the different possible conformations of this compound and the transitions between them. acs.org Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently. nih.gov

MD simulations are also crucial for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with a solvent, one can investigate properties like radial distribution functions to understand the liquid structure. The interactions between thiophene dimers have been studied computationally, revealing the importance of dispersion and electrostatic forces in their stacking. nih.gov These insights are applicable to understanding the condensed-phase behavior of this compound.

Prediction of Linear and Nonlinear Optical (NLO) Properties

Thiophene derivatives are known for their interesting optical properties, including nonlinear optical (NLO) behavior. Computational chemistry can predict these properties, which are important for applications in optoelectronics and photonics. The linear optical properties are related to the polarizability (α) of the molecule, while the NLO properties are described by the first and second hyperpolarizabilities (β and γ, respectively).

These properties can be calculated using DFT and are strongly dependent on the molecular structure and electronic properties. Molecules with a significant charge transfer character, often found in donor-π-acceptor systems, tend to have large hyperpolarizabilities. The ethylamine group (donor) and the thiophene ring (π-system) in this compound suggest that it may exhibit NLO properties. Computational studies can quantify these properties and guide the design of new NLO materials.

Table 4: Hypothetical Predicted NLO Properties of this compound

Property Predicted Value (a.u.)
Dipole Moment (μ) ~2.5 D
Mean Polarizability (α) ~100

Computational Studies of Interactions with Inorganic or Polymeric Substrates (non-biological)

The interaction of this compound with various surfaces and materials is of great interest for applications such as sensors, coatings, and electronic devices. Computational methods can model these interactions at the atomic level. For example, the adsorption of the molecule on an inorganic surface like graphite (B72142) or a metal oxide can be studied using DFT. These calculations can determine the preferred binding sites, adsorption energies, and the nature of the bonding (physisorption vs. chemisorption).

Similarly, the interaction with polymeric substrates can be investigated. For instance, the electropolymerization of thiophene derivatives on electrode surfaces is a common technique for creating modified electrodes. Computational studies can help to understand the initial stages of this process, including the interaction of the monomer with the substrate and the subsequent polymerization reactions. These simulations provide insights into the structure and properties of the resulting polymer film.

Table 5: Mentioned Compounds

Compound Name
This compound

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Applications

High-Resolution Mass Spectrometry for Mechanistic Studies and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of 2-(Thiophen-2-ylsulfanyl)-ethylamine and its derivatives. By providing exact mass measurements with errors in the parts-per-million (ppm) range, HRMS allows for the unambiguous determination of elemental compositions. rsc.org This capability is critical in mechanistic studies to identify transient intermediates and final products in chemical reactions.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used in conjunction with HRMS. nih.gov In mechanistic studies, the fragmentation patterns observed in the mass spectrum offer significant insights into the molecule's structure and bonding. For this compound, key fragmentation pathways would likely involve:

α-cleavage: Scission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For primary amines like this one, this often results in a prominent peak at m/z 30 ([CH₂NH₂]⁺). docbrown.info

Cleavage of the C-S bond: Fission of the bond between the ethylamine (B1201723) side chain and the sulfur atom, resulting in fragments corresponding to the thiophene-thiolate radical and the ethylamine cation.

Ring fragmentation: Cleavage within the thiophene (B33073) ring, though typically requiring higher energy.

These fragmentation patterns are crucial for distinguishing between isomers and identifying products from reactions such as alkylation, acylation, or oxidation. researchgate.netnih.gov

Table 1: Plausible High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z Fragmentation Pathway
[C₆H₉NS₂]⁺ 159.0227 159.0225 Molecular Ion (M⁺)
[C₄H₃S₂]⁺ 114.9625 114.9623 Loss of ethylamine
[C₂H₆N]⁺ 44.0497 44.0496 Cleavage of S-CH₂ bond

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ³³S NMR) for Detailed Structural and Dynamic Information

Multi-nuclear NMR spectroscopy is the cornerstone for the structural elucidation of this compound in solution. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. nih.gov Protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and coupling constants revealing the 2-substitution pattern. nih.gov The ethyl group protons would present as two multiplets, likely triplets, corresponding to the methylene (B1212753) group adjacent to the sulfur (δ ~2.5-3.0 ppm) and the methylene group adjacent to the amine (δ ~2.7-3.2 ppm). libretexts.orglibretexts.org The amine protons (–NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. orgchemboulder.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The four carbons of the thiophene ring would have distinct signals in the aromatic region (δ ~120-140 ppm). The two aliphatic carbons of the ethylamine chain would appear at higher field. docbrown.info

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. researchgate.net For a primary aliphatic amine like this compound, the ¹⁵N chemical shift is expected in the range of 0 to 60 ppm relative to nitromethane. science-and-fun.de This shift can be sensitive to protonation, hydrogen bonding, and coordination to metal centers. nih.gov

³³S NMR: ³³S NMR is a challenging technique due to the quadrupolar nature of the ³³S nucleus and its low natural abundance. However, for sulfur-containing compounds, it can offer unique insights. The chemical shift for the thioether sulfur would be distinct from that of the thiophene sulfur, providing a direct probe of the electronic structure at both sulfur centers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene H-3 ~7.1-7.3 ~130-132
Thiophene H-4 ~6.9-7.1 ~127-129
Thiophene H-5 ~7.3-7.5 ~128-130
Thiophene C-2 (C-S) - ~135-140
S-CH₂ ~2.9-3.1 ~35-40
CH₂-N ~2.8-3.0 ~40-45

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the molecule's vibrational modes. iosrjournals.orgresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by specific absorption bands. The N-H stretching of the primary amine group typically appears as two weak to medium bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C-H stretching vibrations of the thiophene ring are found just above 3000 cm⁻¹. primescholars.com C=C stretching vibrations of the thiophene ring occur in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹. jchps.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-S and S-S bonds, if present in derivatives, often give strong Raman signals. The aromatic ring vibrations are also typically Raman-active. primescholars.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Weak-Medium
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
N-H Bend (Scissoring) 1580 - 1650 Medium
Thiophene Ring C=C Stretch 1400 - 1550 Medium-Strong
C-N Stretch 1020 - 1250 Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Energy Levels

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the thiophene chromophore. Thiophene itself exhibits strong absorptions around 230-240 nm, corresponding to π→π* transitions. researchgate.net The sulfur atom's lone pairs and the ethylamine substituent can slightly modify the energy of these transitions. The presence of the thioether linkage may introduce additional, lower-energy n→π* or n→σ* transitions. rsc.org

Fluorescence Spectroscopy: While simple thiophenes are not strongly fluorescent, derivatization or complexation can induce emission. If this compound does fluoresce, the emission spectrum, quantum yield, and lifetime would provide valuable information about the nature of its lowest excited state and de-excitation pathways. rsc.org

Table 4: Expected Electronic Spectroscopy Data for this compound in Methanol

Parameter Expected Value Transition
λmax (Absorption) ~235-245 nm π→π* (Thiophene ring)
Molar Absorptivity (ε) 4,000-8,000 M⁻¹cm⁻¹ -

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise bond lengths, bond angles, and torsion angles. nih.govnih.gov It would reveal the conformation of the ethylamine chain relative to the thiophene ring and detail intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic "fingerprint" for a specific crystalline phase, which is useful for phase identification, purity assessment, and studying polymorphism.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound, or a derivatized form, can be separated from reaction byproducts or impurities by GC and subsequently identified by their mass spectra. scirp.orgnih.gov This is particularly useful for monitoring reaction progress and assessing product purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. chromforum.org Using reversed-phase LC, this compound can be separated from other components in a mixture before being detected by MS. wvu.edu LC-HRMS combines the high separation power of LC with the precise mass determination of HRMS, making it an exceptionally powerful tool for identifying unknown components in complex matrices. nih.gov

Applications in Materials Science and Catalysis

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

There are no available studies describing the use of 2-(Thiophen-2-ylsulfanyl)-ethylamine as a monomer or cross-linking agent in polymer synthesis, such as in condensation copolymers.

Theoretically, the primary amine (-NH2) group of the molecule could react with compounds containing carboxylic acids, acyl chlorides, or epoxides to form polyamides or other condensation polymers. The thiophene (B33073) ring itself is a staple in the synthesis of conducting polymers, most notably polythiophenes, which are typically formed through oxidative or metal-catalyzed coupling reactions. rsc.org However, the thioether linkage present in this compound is not a typical functionality used for polymerization in this context. The amine also makes the molecule suitable as a cross-linking agent, capable of forming bonds between polymer chains that possess reactive functional groups. researchgate.net

Precursor for Advanced Functional Materials

No specific research has been found detailing the use of this compound as a precursor for the advanced functional materials listed.

Functionalization of Carbon Nanotubes (e.g., MWCNT)

There are no papers describing the functionalization of carbon nanotubes (CNTs) with this compound.

Generally, the functionalization of CNTs is a common strategy to improve their solubility and processability. benthamscience.com Molecules with amine groups are frequently used for this purpose. The ethylamine (B1201723) portion of the target compound could potentially be used to attach it to CNTs that have been pre-functionalized with carboxylic acid groups, forming a stable amide linkage. The "tail" of the molecule, the thiophen-2-ylsulfanyl group, would then decorate the CNT surface, modifying its electronic properties or providing sites for further reactions.

Components in Hybrid Materials (e.g., poly(3-hexylthiophene)/CdSe hybrid solar cells)

There is no literature available on the incorporation of this compound into hybrid materials such as poly(3-hexylthiophene)/CdSe solar cells.

In the context of hybrid solar cells, particularly those using quantum dots like CdSe, surface ligands are crucial for passivating surface defects and mediating charge transfer. Thiol-containing compounds are excellent ligands for CdSe quantum dots. While the target molecule has a thioether, not a thiol, the sulfur atom's lone pairs could still allow it to coordinate to the quantum dot surface. Thiophene-based materials are also integral to organic photovoltaics, often serving as the light-absorbing or hole-transporting component. mdpi.combohrium.comresearchgate.net

Organic Semiconductors and Optoelectronic Materials (if applicable to NLO properties)

There are no studies on the semiconductor, optoelectronic, or nonlinear optical (NLO) properties of this compound.

Utilization as a Ligand in Homogeneous Catalysis

No specific metal complexes with this compound as a ligand for catalysis have been reported.

Design and Synthesis of Metal Complexes for Catalytic Reactions

There are no published syntheses of metal complexes using this compound for catalytic applications.

In principle, the molecule is a potential bidentate or tridentate ligand. It possesses three potential coordination sites: the nitrogen of the amine group, the sulfur of the thioether group, and the sulfur of the thiophene ring. Ligands containing both nitrogen and sulfur donors (N,S-ligands) are of great interest in coordination chemistry and catalysis. Thioether-containing ligands have been successfully used to stabilize transition metal centers in various catalytic reactions. The combination of a soft sulfur donor and a harder nitrogen donor would allow this molecule to bind to a range of metal centers, potentially forming stable chelate rings that are beneficial for catalytic activity and stability.

Investigation of Catalytic Cycles and Selectivity

Detailed investigations into the specific catalytic cycles and selectivity influence of this compound as a primary ligand or catalyst are not extensively documented in publicly available research. However, the broader class of thiol-containing compounds has been studied for their ability to modulate catalytic selectivity. For instance, thiols can act as reversible inhibitors in certain catalytic systems. In the semihydrogenation of alkynes using a ruthenium pincer complex, the addition of a thiol can halt the reaction at the (Z)-alkene intermediate, preventing further isomerization to the (E)-alkene. nih.gov This is achieved through the formation of stable ruthenium thiolate complexes, which impede the Z/E isomerization step while still permitting the main hydrogenation reaction to proceed. nih.gov While this research does not specifically involve this compound, it highlights a potential mechanism by which the thiol group in the compound could be exploited to control reaction selectivity.

Applications in Heterogeneous Catalysis (e.g., surface modification of catalysts)

The application of this compound in the surface modification of heterogeneous catalysts is an area of interest due to its potential to anchor onto catalyst surfaces and influence their properties. While specific research on the use of this compound for modifying catalysts like metal oxides is limited, the concept of using thiophene-containing molecules for surface modification is established.

For example, the modification of a platinum catalyst supported on sodalite (Pt/SOD) with thiophene has been shown to enhance the catalytic selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. x-mol.com The adsorption of thiophene on the platinum nanoparticle surface sterically hinders the flat-lying adsorption of the nitroarene, favoring an end-on adsorption geometry. This change in adsorption mode leads to a significant difference in the activation energies for the hydrogenation of the nitro group versus the de-chlorination, resulting in high selectivity towards the desired product. x-mol.com This principle could potentially be applied using this compound to modify similar metal catalysts, where the thiophene group would interact with the metal surface and the ethylamine tail could further influence the surface environment.

Additionally, the amine group provides a means to functionalize materials such as multi-walled carbon nanotubes (MWCNTs). While not a direct application in heterogeneous catalysis, this functionalization demonstrates the compound's ability to covalently attach to material surfaces, a key step in preparing modified heterogeneous catalysts.

Chemical Sensing Applications (excluding biological sensing)

The derivatization of this compound into Schiff bases has shown significant promise in the development of chemical sensors, particularly for the detection of metal ions. The resulting imine group, in conjunction with the thiophene ring and the aminoethyl moiety, creates a chelating environment that can selectively bind with specific metal ions, leading to a detectable optical or electrochemical signal.

Schiff bases derived from the closely related thiophene-2-carboxaldehyde have been extensively studied as fluorescent and colorimetric chemosensors. These sensors operate on principles such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule enhances its fluorescence intensity.

One study reported a Schiff base ligand, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene, for the colorimetric detection of multiple metal ions. This sensor exhibited visible color changes upon binding with Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺ ions, allowing for their naked-eye detection. The sensing mechanism involves a ligand-to-metal charge-transfer (LMCT), and it was determined that the ligand binds to the metal ions in a 2:1 ratio. mdpi.com

Another area of non-biological chemical sensing where thiophene derivatives have been explored is in the detection of volatile organic compounds. A fluorescent "turn-on" sensor for methamphetamine vapor was developed using fluorene-thiophene-based materials. The proposed sensing mechanism involves a fluorescence enhancement induced by the interaction between the thiophene moiety and the amine group of methamphetamine. researchgate.net This suggests that materials incorporating the this compound structure could potentially be developed for sensing amines and other volatile organic compounds.

The performance of several thiophene-based Schiff base sensors for metal ion detection is summarized in the table below, illustrating the potential of this class of compounds in chemical sensing.

Performance of Thiophene-Based Schiff Base Sensors for Metal Ion Detection
Sensor DerivativeTarget AnalyteSensing PrincipleDetection LimitLigand-to-Metal RatioSource
1-(2-thiophenylimino)-4-(N-dimethyl)benzeneCr³⁺, Fe²⁺, Fe³⁺, Hg²⁺Colorimetric (LMCT)Not Reported2:1 mdpi.com
Fluorene-thiophene-based polymer (PFT)Methamphetamine VaporFluorescence Enhancement6.4 ppmNot Applicable researchgate.net
Thiophene and furan (B31954) appended pyrazoline (R1)Al³⁺Fluorescence Quenching8.92 x 10⁻⁸ M1:1 researchgate.net
Naphthalene derivative fluorescent probe (F6)Al³⁺Fluorescence Enhancement8.73 x 10⁻⁸ M2:1 mdpi.com

Sustainable Chemistry and Process Intensification in the Synthesis and Application of 2 Thiophen 2 Ylsulfanyl Ethylamine

Development of Green Synthetic Routes

The core of green chemistry lies in designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For 2-Thiophene-ethylamine synthesis, this has manifested in the development of novel routes that prioritize waste reduction, particularly through the use of non-aqueous mediums and safer reagents.

Non-Aqueous Mediums and Waste Reduction

A significant source of waste in chemical synthesis is the use of aqueous solutions for reactions and work-ups, which generates large volumes of wastewater. google.com A key innovation has been the development of a synthetic method for 2-Thiophene-ethylamine that is conducted entirely in a non-aqueous medium. google.com This process, which starts from 2-thiophene-ethanol, proceeds through esterification, ammonification, and dissociation steps all within an organic solvent. google.com This approach completely eliminates the discharge of wastewater. google.com Furthermore, the solid waste materials generated during this process, such as the solid base catalyst, are designed to be recycled and reused, fulfilling a crucial green production goal. google.com This method not only prevents water pollution but also simplifies the post-treatment process, as it avoids the issue of the product dissolving in water, thereby increasing the total recovery. google.com

Benign Reagents

The selection of reagents is critical to the greenness of a synthetic process. Older methods for synthesizing 2-Thiophene-ethylamine have been criticized for their use of seriously polluting reagents like benzenesulfonyl chloride. google.com Newer, greener routes actively avoid such hazardous materials. For instance, an alternative pathway involves the oxidation of 2-thiophene ethanol (B145695) using a supported reagent, pyridinium (B92312) chlorochromate on silica (B1680970) gel (PCC/SiO2), followed by reaction with hydroxylamine (B1172632) hydrochloride and a final reduction step. google.com This method is presented as having low pollution. google.com Another approach utilizes a Grignard reaction followed by reaction with ethylene (B1197577) oxide, esterification, and ammonolysis, which circumvents the need for more toxic reagents seen in other routes. google.comgoogle.com

Energy-Efficient Reaction Conditions

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of 2-Thiophene-ethylamine synthesis, this involves moving away from energy-intensive conditions such as high temperatures and pressures.

Traditional methods were often inefficient in their energy use. For example, one reported synthesis required a high reaction temperature of 180°C, while another necessitated reacting under a pressure of 20 bar. google.com Such conditions not only increase energy consumption and production costs but can also pose safety risks.

In contrast, modern, greener synthetic methods are characterized by significantly milder reaction conditions. google.comgoogle.com The non-aqueous route, for example, operates at moderate temperatures, with the initial esterification controlled between -10 and 50°C. google.com Similarly, a method involving the reduction of 2-thiophene acetaldehyde (B116499) oxime is also noted for its mild conditions. google.com These milder conditions reduce energy costs and contribute to a safer, more sustainable, and industrially feasible production process. google.com

Parameter Traditional Methods Green/Intensified Methods Reference
Temperature High (e.g., 180°C)Mild (e.g., -10 to 50°C) google.comgoogle.com
Pressure High (e.g., 20 bar)Atmospheric google.com
Solvent Aqueous systems, leading to wastewaterNon-aqueous mediums, zero wastewater google.com
Reagents Hazardous (e.g., Benzenesulfonyl chloride)Less polluting, recyclable google.comgoogle.com

Catalytic Strategies for Environmentally Benign Synthesis

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and generate less waste than stoichiometric reactions. primescholars.com The development of environmentally benign catalytic strategies has been a focus in the synthesis of 2-Thiophene-ethylamine.

One green method employs a solid base for catalysis in the esterification step, which can be filtered off and recycled, minimizing waste. google.com Another innovative approach uses a heterogeneous catalytic system for the reduction of 2-thiophene acetaldehyde oxime. google.com This system consists of sodium borohydride (B1222165) (NaBH4) as the reducing agent, copper sulfate (B86663) (CuSO4), and Amberlyst-15, a solid acid resin that can be easily recovered and potentially reused. google.com

The use of recyclable catalysts is also highlighted in other synthetic explorations. A study on a four-step synthesis of 2-Thiophene-ethylamine noted that the catalyst BiCl3 could be recycled for at least four cycles while maintaining a high product yield of around 90%. dissertationtopic.net This recyclability is crucial for industrial applications as it reduces costs and the environmental burden associated with catalyst disposal. dissertationtopic.net These catalytic strategies represent a significant improvement over older methods that used catalysts like Raney Ni, which is difficult to regenerate. google.com

Atom Economy and E-Factor Analysis of Synthetic Processes

To quantitatively assess the "greenness" of a chemical process, metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed. primescholars.comyoutube.com

Atom Economy

Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com It is a theoretical measure of how much waste a reaction produces. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Reactions like additions and rearrangements can theoretically achieve 100% atom economy, as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions inherently have lower atom economies because they produce byproducts. scranton.edu In the synthesis of 2-Thiophene-ethylamine, routes that maximize addition-type steps and minimize the use of protecting groups that are later removed would exhibit a higher atom economy. google.com

E-Factor

The E-Factor, proposed by Roger Sheldon, provides a more holistic view of waste generation by considering the total mass of waste produced per kilogram of product. nih.gov The formula is:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) nih.gov

An ideal E-Factor is 0. nih.gov The E-Factor accounts for all waste, including solvent losses, reaction byproducts, and process aids. The pharmaceutical industry typically has very high E-Factors, often exceeding 25, due to complex, multi-step syntheses. nih.gov

While specific E-Factor calculations for the various 2-Thiophene-ethylamine syntheses are not detailed in the literature, a qualitative analysis shows that green routes significantly lower the E-Factor. The non-aqueous method, for instance, dramatically reduces the E-Factor by eliminating all wastewater and allowing for the recycling of solid catalysts. google.com This directly cuts down the largest contributors to the process mass intensity and, consequently, the E-Factor.

The table below provides a hypothetical comparison of E-Factors for different types of synthetic routes, illustrating the potential improvements from green chemistry principles.

Synthetic Route Type Typical Waste Streams Estimated E-Factor Range Improvement Strategy Reference
Traditional Multi-Step Spent acids/bases, aqueous waste, solvent loss, catalyst waste> 25N/A nih.gov
Improved Route Reduced solvent loss, some byproduct10 - 25Use of recyclable catalysts, milder conditions google.comdissertationtopic.net
Green Non-Aqueous Route Minimal solvent loss (recycled), recycled catalyst< 5Elimination of aqueous workup, reagent recycling google.com

By focusing on catalytic strategies, energy efficiency, non-aqueous media, and benign reagents, the synthesis of 2-Thiophene-ethylamine is progressively aligning with the principles of sustainable chemistry, paving the way for more environmentally and economically viable production. google.compatsnap.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Reactivities and Transformation Pathways

Future research will likely focus on uncovering new chemical reactions and transformations for 2-(Thiophen-2-ylsulfanyl)-ethylamine. The presence of a primary amine, a thioether linkage, and an aromatic thiophene (B33073) ring offers multiple sites for chemical modification. Investigations could parallel the development of other thiophene derivatives, which are known to participate in a wide array of reactions.

For instance, the synthesis of 1,6-di(thiophen-2-yl)hexane-1,6-dione involves Friedel-Crafts acylation, demonstrating the reactivity of the thiophene ring. nih.gov Subsequent reactions of such diketones, including cyclocondensation and bromination, highlight potential transformation pathways. nih.gov Similarly, the amino group of this compound could be used in condensation reactions with various isothiocyanatoketones to form pyrimidine (B1678525) derivatives or with aroyl S-methylisothiourea to create acylguanidines. chemicalbook.com Microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-diones is another potential pathway. chemicalbook.com Research into these and other novel reactions, such as metal-catalyzed cross-coupling or C-H activation at the thiophene ring, could yield a library of new derivatives with unique properties.

Integration with Flow Chemistry and Microreactor Technologies

The adoption of flow chemistry and microreactor technologies presents a significant opportunity for the synthesis of this compound and its derivatives. Continuous-flow processes offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity compared to traditional batch methods. mdpi.com Thioaldehydes, which are known for their high reactivity and tendency to polymerize, have been successfully used in continuous-flow thia-Diels–Alder reactions to produce 2H-thiopyrans efficiently. d-nb.info This demonstrates the power of flow chemistry to handle reactive intermediates, a principle that could be applied to multi-step syntheses involving this compound.

A hypothetical flow synthesis could involve the sequential modification of a thiophene precursor within a multi-reactor setup, minimizing the need to isolate and purify intermediates. mdpi.com This approach would be particularly advantageous for industrial-scale production, where efficiency and consistency are paramount. almacgroup.com Research in this area would focus on optimizing reaction conditions, such as temperature, pressure, and residence time, and developing integrated purification modules.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis Parameters

Parameter Traditional Batch Synthesis Potential Flow Chemistry Approach
Reaction Time Hours to days Minutes to hours mdpi.com
Temperature Control Gradient issues, potential for hotspots Precise and uniform temperature control mdpi.com
Safety Handling of bulk, potentially hazardous reagents Small reaction volumes, enhanced containment almacgroup.com
Scalability Challenging, often requires re-optimization Scalable by running longer or in parallel ("scaling out") almacgroup.com

| Intermediate Isolation | Often required between steps | In-line telescoping of reactions possible mdpi.com |

Application in Supramolecular Chemistry and Self-Assembly Processes

The structural features of this compound make it a compelling candidate for use in supramolecular chemistry and self-assembly. The combination of a hydrogen-bond-donating amine group and an aromatic π-system in the thiophene ring allows for the formation of ordered, non-covalent structures. These self-assembled systems can exhibit unique properties and functions.

Research has shown that photoreactive assemblies can be created from co-crystals that self-assemble via mechanochemistry. researchgate.net By designing complementary molecules that can interact with the amine and thiophene moieties of this compound through hydrogen bonding or π-π stacking, it may be possible to construct novel photoresponsive materials or crystalline solids with tailored architectures. researchgate.net The investigation would involve co-crystallization experiments with various organic acids or other tectons to explore the resulting supramolecular synthons and network topologies.

Design of High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully explore the chemical space around this compound, high-throughput synthesis and screening methods are essential. By creating a combinatorial library of derivatives, researchers can rapidly identify compounds with desired properties. This approach is widely used in drug discovery, where, for example, N-(thiophen-2-yl) benzamide (B126) derivatives were identified as potent BRAF(V600E) inhibitors through virtual screening and chemical synthesis. nih.gov

A synthetic strategy could involve reacting the primary amine of the parent compound with a diverse set of building blocks, such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), in a parallel format. The resulting library of amides, sulfonamides, and secondary amines could then be screened for various biological activities or material properties. Several synthetic routes for the core structure, 2-thiophene ethylamine (B1201723), have been developed, which could be adapted for generating the parent scaffold in sufficient quantities for such high-throughput efforts. google.comgoogle.comepo.orggoogle.com

Table 2: Example of a Parallel Synthesis Scheme for Derivatives

Starting Material Reagent Class (Examples) Resulting Derivative Class
This compound Acyl Chlorides (e.g., Benzoyl chloride) N-Acyl Derivatives (Amides)
This compound Sulfonyl Chlorides (e.g., Tosyl chloride) N-Sulfonyl Derivatives (Sulfonamides)
This compound Aldehydes/Ketones + Reducing Agent N-Alkyl/Aryl Derivatives (Secondary Amines)

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its derivatives can be greatly enhanced by using advanced spectroscopic probes for in-situ reaction monitoring. Techniques like Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time analysis of reacting mixtures.

Computational studies on related thiophene sulfonamides have assigned vibrational bands in FT-IR spectra with high accuracy using animated modes. mdpi.com For example, H–N–H scissoring and wagging vibrations, as well as C–S and S=O stretching vibrations, have been precisely characterized. mdpi.com Applying these combined experimental and theoretical spectroscopic methods would enable researchers to track the consumption of reactants and the formation of products and intermediates in real-time, leading to a more profound understanding of reaction kinetics and mechanisms. This is particularly valuable for optimizing complex multi-step syntheses or for ensuring process stability in a continuous flow setup.

Advanced Computational Models for Predicting Material Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound before synthesis. DFT calculations can determine electronic structures, molecular geometries, and key reactivity descriptors. researchgate.netmdpi.com For various thiophene derivatives, properties like HOMO-LUMO energy gaps, chemical hardness, and molecular electrostatic potential (MEP) maps have been successfully calculated to predict stability and reactive sites. mdpi.commdpi.comresearchgate.net

For this compound, DFT models could predict bond lengths, bond angles, and charge distributions, offering insights into its conformational preferences and intermolecular interactions. researchgate.net Furthermore, machine learning and deep learning models have shown promise in predicting the physical properties of thiophene derivatives, such as high-pressure density, based on their critical properties. nih.gov Applying these advanced computational approaches would accelerate the design of new materials by allowing for virtual screening of derivatives for desired electronic, optical, or physical properties, thereby guiding synthetic efforts toward the most promising candidates. nih.gov

Table 3: Predicted Reactivity Descriptors for Thiophene Derivatives via DFT

Compound Family HOMO-LUMO Gap (eV) Implication Source
Thiophene-2-carboxamide ~5.031 Indicates chemical stability nih.gov
Thiophene-thiadiazole hybrids 3.83 - 4.18 Higher reactivity compared to carboxamide nih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most powerful paradigm for future research on this compound involves the synergistic integration of synthetic, spectroscopic, and computational methods. This holistic approach allows for a comprehensive research cycle where computational models predict promising structures, synthesis provides the actual compounds, and spectroscopy validates the structure and tracks reactions. researchgate.net

For example, DFT can be used to predict the vibrational spectra (FT-IR) of a target derivative. mdpi.com The molecule can then be synthesized, and its experimental spectrum recorded. A strong correlation between the predicted and experimental data validates both the computational model and the synthesized structure. researchgate.net This synergy has been effectively used to study molecules like 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, where calculations helped assign vibrational bands and molecular docking predicted enzyme inhibitory activity, which was then experimentally confirmed. researchgate.net Applying this integrated strategy to this compound would create a robust framework for designing novel functional molecules and materials with a high degree of predictability and efficiency.

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
1. Thiol activationThiophene-2-thiol, base (e.g., Et₃N)Deprotonate thiol for nucleophilic attack
2. Alkylation2-Chloroethylamine hydrochloride, 5–30°CForm sulfanyl-ethylamine bond
3. PurificationRecrystallization (methanol) or column chromatographyIsolate product with >90% purity

Critical Factors : Excess thiol improves yield, while prolonged reaction times risk decomposition.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (NH₂), δ 6.5–7.5 ppm (thiophene protons) .
    • ¹³C NMR : Signals for thiophene carbons (125–140 ppm) and ethylamine chain (35–50 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 127.21 (C₆H₉NS) .
  • IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C-S stretch (~650 cm⁻¹).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity analysis.

Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures.

How can reaction conditions be optimized to mitigate side reactions during synthesis?

Advanced Research Question
Common side reactions include oxidation of the thiophene ring or amine group dimerization. Strategies:

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of sulfur or amine groups .
  • Low-Temperature Phases : Initiate reactions at 5°C to control exothermicity .
  • Catalytic Additives : Add KI to enhance halogen displacement efficiency in alkylation.
  • Real-Time Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation.

Case Study : A 20% yield increase was achieved by reducing reaction time from 12 h to 6 h, minimizing thiophene ring decomposition .

How do researchers resolve contradictions in reported reactivity data for this compound?

Advanced Research Question
Contradictions often arise from variations in solvent polarity, temperature, or catalytic systems. Methodological approaches include:

  • Comparative Kinetic Studies : Measure reaction rates under standardized conditions (e.g., 25°C, DMF) .
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states.
  • Cross-Validation : Replicate conflicting studies with controlled parameters (e.g., humidity, oxygen levels).

Example : Discrepancies in alkylation efficiency were traced to residual moisture in solvents, which hydrolyzed the amine precursor .

How does the thiophene sulfanyl group influence biological interactions compared to other ethylamine derivatives?

Advanced Research Question
The thiophene sulfanyl moiety enhances:

  • Electron Density : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Lipophilicity : Improves membrane permeability, as shown in pharmacokinetic studies of analogs .
  • Enzyme Inhibition : Demonstrated inhibitory effects on cytochrome P450 isoforms (e.g., CYP2D6) due to sulfur’s electron-withdrawing properties .

Q. Experimental Design :

  • In Vitro Assays : Test inhibition potency using fluorogenic substrates.
  • Molecular Docking : Compare binding affinities of sulfanyl vs. hydroxyl derivatives.

What analytical strategies address stability challenges in storage and experimental use?

Advanced Research Question
The compound is sensitive to light, moisture, and oxygen. Best practices:

  • Storage : Argon-purged vials at –20°C, desiccated.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Handling : Use gloveboxes for air-sensitive reactions .

Data Interpretation : Degradation products (e.g., sulfoxides) are identifiable via MS/MS fragmentation patterns.

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2-(Thiophen-2-ylsulfanyl)-ethylamine
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2-(Thiophen-2-ylsulfanyl)-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.